
2-Chlorobenzotrifluoride
Description
2-Chlorobenzotrifluoride (CAS 88-16-4), also known as o-chlorobenzotrifluoride, is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃ and a molecular weight of 180.55 g/mol . It is a colorless liquid with a boiling point of 152°C, a melting point of -7.4°C, and a density of 1.379 g/cm³ . The compound is poorly water-soluble (<0.1 g/100 mL at 19.5°C) but miscible with organic solvents like ethanol and ether .
Synthesis: Industrially, it is produced via halogen exchange reactions, starting with o-chlorobenzotrichloride and hydrogen fluoride .
Applications: It serves as a key intermediate in synthesizing fluorinated pharmaceuticals (e.g., antipsychotics), agrochemicals, and dyes .
Safety: Classified as harmful (Xn), it poses risks of skin/eye irritation (H315, H319) and flammability (flash point: 44°C) .
Properties
IUPAC Name |
1-chloro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVQOKCSKDWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024774 | |
Record name | 2-Chlorobenzotrifluoride | |
Source | EPA DSSTox | |
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Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-16-4, 52181-51-8 | |
Record name | 2-Chlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Chlorobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chloro(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzotrifluoride | |
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Record name | Benzene, 1-chloro-2-(trifluoromethyl)- | |
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Record name | 2-Chlorobenzotrifluoride | |
Source | EPA DSSTox | |
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Record name | 2-chloro-α,α,α-trifluorotoluene | |
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Record name | 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Fluorination of Chlorinated Benzotrichloride Derivatives
A primary route to 2-Cl-BTF involves the gas-phase fluorination of 2-chlorobenzotrichloride (2-Cl-BTC) using hydrogen fluoride (HF) in the presence of aluminum fluoride (AlF₃) as a catalyst. This method, detailed in US4242286A , operates under atmospheric pressure at temperatures between 180–220°C. The reaction proceeds via nucleophilic substitution, where HF replaces chlorine atoms on the trichloromethyl group:
Key advantages include yields exceeding 96% and minimized HF loss due to the gaseous phase. The AlF₃ catalyst prevents deactivation by introducing trace chlorine, which maintains active sites for prolonged operation. Industrial-scale reactors typically employ Hastelloy C tubing to withstand corrosive conditions.
Chlorination of Benzotrifluoride
Direct chlorination of benzotrifluoride (BTF) offers an alternative pathway. As outlined in EP0150587A2 , this method uses Friedel-Crafts catalysts (e.g., FeCl₃) and sulfur compounds (e.g., S₂Cl₂) to facilitate electrophilic aromatic substitution. Chlorine gas is introduced at controlled rates (0.0002–0.001 mol Cl₂/mol substrate/min) to target the 2-position:
Reaction conditions critically influence regioselectivity. For example, temperatures between 150–200°C favor 2-chloro isomer formation, while lower temperatures (<100°C) promote para-substitution. Gas chromatography (GC) analysis of product mixtures reveals that maintaining Cl₂ flow rates below 0.01 mol/min minimizes polychlorination byproducts.
Catalytic Systems and Reaction Optimization
Dual Catalysts in Chlorination Reactions
The synergy between Friedel-Crafts catalysts and sulfur compounds enhances chlorination efficiency. In EP0150587A2 , FeCl₃ combined with S₂Cl₂ increases the reaction rate by stabilizing intermediate arenium ions. For instance, a mixture of 4-chloro-3-nitrobenzotrifluoride, FeCl₃ (4.1g), and S₂Cl₂ (8.0g) at 200°C achieves 98.7% conversion to trichlorinated products. While this example targets 3,4,5-trichloro derivatives, analogous conditions with nitro-substituted BTF precursors could direct chlorination to the 2-position.
Gas-Phase Fluorination Parameters
The US4242286A process optimizes contact time and temperature for fluorination. A tubular reactor packed with AlF₃ granules (4–6 mm diameter) operates at 200°C with HF flow rates of 200 mL/min. Under these conditions, 2-Cl-BTC converts to 2-Cl-BTF in 97% selectivity. The table below summarizes critical parameters:
Parameter | Optimal Range | Effect on Yield |
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Temperature | 180–220°C | Higher temps reduce HCl byproduct |
HF Flow Rate | 150–250 mL/min | Excess HF improves conversion |
Catalyst Particle Size | 4–6 mm | Smaller granules increase surface area |
Challenges in Regioselective Synthesis
Competing Substitution Patterns
Achieving 2-chloro selectivity is complicated by the electron-withdrawing effect of the CF₃ group, which directs electrophiles to the meta and para positions. To overcome this, nitro groups are introduced as temporary ortho-directing groups. For example, nitrating BTF to 2-nitrobenzotrifluoride followed by nitro-to-chloro exchange (via EP0150587A2 ) yields the desired isomer. This two-step approach avoids parasitic para-chlorination.
Byproduct Formation and Mitigation
Polychlorination and HF overconsumption are major challenges. In chlorination reactions, GC data from EP0150587A2 shows that exceeding 0.01 mol Cl₂/min leads to 2,3,4-trichloro byproducts (up to 10% in product mixtures). Similarly, incomplete fluorination of 2-Cl-BTC leaves residual trichloromethyl groups, necessitating post-reaction caustic washes.
Industrial-Scale Production Techniques
Environmental and Economic Tradeoffs
While gas-phase fluorination reduces HF waste, it demands energy-intensive heating. Life-cycle analyses suggest that integrating waste HCl recovery systems improves sustainability. Economically, the AlF₃ catalyst’s longevity (≥1,000 hours) offsets initial costs, making fluorination more viable than multistep chlorination .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs substitution to specific positions, enabling synthetic modifications:
Nitration
In mixed acid (HNO₃/H₂SO₄), 2-chlorobenzotrifluoride undergoes nitration at the meta position relative to the -CF₃ group. A patent (EP0150587A2 ) demonstrated this reaction using 4-chloro-3,5-dinitrobenzotrifluoride as an intermediate, yielding 3,4,5-trichlorobenzotrifluoride after subsequent chlorination.
Key Conditions:
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Catalyst: AlCl₃ or FeCl₃
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Temperature: 70–200°C
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Chlorine flow rate: <0.01 mol Cl₂/mol reactant/min
Starting Material | Product | Yield | Purity |
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4-Chloro-3,5-dinitrobenzotrifluoride | 3,4,5-Trichlorobenzotrifluoride | 98.7% | >99% (GC) |
Radical-Mediated Reactions
Kinetic studies reveal reactivity with atmospheric radicals:
OH Radical Reaction
The gas-phase reaction with hydroxyl radicals proceeds via adduct formation at the aromatic ring, followed by H-abstraction or decomposition. Theoretical calculations (HAL-03754311 ) support a non-Arrhenius temperature dependence:
Primary product : 2-Chloro-5-trifluoromethylphenol (via hydroxylation).
Cl-Atom Reaction
Chlorine atoms abstract hydrogen from the -CF₃ group, forming HCl and a benzotrifluoride radical. Rate coefficients at 298 K:
Catalytic Coupling Reactions
Used in cross-coupling protocols for pharmaceutical intermediates:
Suzuki-Miyaura Coupling
This compound reacts with arylboronic acids under Pd catalysis:
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
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Solvent: DMF/H₂O
-
Temperature: 80°C
Example :
Environmental Degradation
Scientific Research Applications
Pharmaceutical Applications
2-Chlorobenzotrifluoride is utilized as a reagent in the synthesis of pharmaceutical compounds. One notable application is its use in the spectrophotometric determination of salbutamol sulfate, where it acts as a coupling agent with diazotized amino compounds in alkaline conditions. This method enhances the sensitivity and specificity of the detection process, making it valuable for pharmaceutical formulations and quality control .
Case Study: Salbutamol Sulfate Detection
- Objective : To determine the concentration of salbutamol sulfate in pharmaceutical preparations.
- Method : Coupling reaction with diazotized 5-amino-2-chlorobenzotrifluoride.
- Results : The method demonstrated high accuracy and reproducibility, confirming the utility of CBTF in analytical chemistry.
Agrochemical Applications
In agrochemicals, this compound serves as an intermediate in the synthesis of various pesticides and herbicides. Its trifluoromethyl group enhances biological activity and stability, making it a desirable building block in agrochemical formulations.
Polymer Industry
CBTF is also used as a solvent and a chemical intermediate in polymer production. Its ability to dissolve various polymers makes it useful in processes requiring high-performance materials, such as coatings and adhesives.
Chemical Manufacturing
The compound acts as a key precursor in the synthesis of other fluorinated chemicals, which are critical for various industrial applications. Its unique chemical structure allows for modifications that lead to the production of specialized materials.
Market Trends
The market for this compound is projected to grow due to its increasing demand across multiple sectors:
- Pharmaceuticals : Enhanced drug formulations.
- Agrochemicals : Development of new pesticides.
- Polymers : Innovations in material science.
According to market research reports, the global demand for CBTF is expected to rise significantly by 2032, driven by advancements in chemical manufacturing processes and increased applications in pharmaceuticals and agrochemicals .
Safety Considerations
While this compound has numerous applications, it is essential to handle it with care due to its hazardous properties:
- Flammability : Classified as a flammable liquid.
- Toxicity : Harmful if swallowed or inhaled; causes skin and eye irritation.
Proper safety protocols should be implemented when working with this compound to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 2-chlorobenzotrifluoride in chemical reactions involves its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group. This group activates the aromatic ring towards nucleophiles, facilitating substitution reactions. The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Nitro Derivatives (e.g., 2-Chloro-3-nitrobenzotrifluoride): The nitro group (-NO₂) enhances electrophilic reactivity, making these compounds suitable for further substitution reactions . Fluorinated Derivatives (e.g., 2-Chloro-6-fluorobenzotrifluoride): Additional fluorine atoms increase electron-withdrawing effects, altering solubility and stability .
Positional Isomerism :
- The para-chloro isomer (p-chlorobenzotrifluoride) exhibits higher boiling points than the ortho isomer due to symmetrical molecular packing .
Safety Profiles :
- Nitro-substituted derivatives pose explosion risks, requiring careful handling .
- All compounds share baseline hazards (flammability, irritation) due to the trifluoromethyl and chloro groups .
Research Findings and Industrial Relevance
- Synthetic Pathways: Nitro derivatives are synthesized via nitration of this compound using mixed acids (HNO₃/H₂SO₄), achieving yields up to 89% .
- Environmental Impact : The trifluoromethyl group contributes to environmental persistence, necessitating studies on biodegradation .
- Market Data : this compound is priced at ~RMB 200/kg (99% purity), with major suppliers in China .
Biological Activity
2-Chlorobenzotrifluoride (2-CBTF) is an organic compound that has garnered attention due to its industrial applications and potential biological effects. This article reviews the biological activity of 2-CBTF, focusing on its toxicological profile, carcinogenicity, and metabolic pathways based on diverse research findings.
- Chemical Formula : C7H4ClF3
- CAS Number : 88-16-4
- Molecular Weight : 196.56 g/mol
Toxicological Profile
The toxicological assessment of 2-CBTF primarily stems from inhalation studies conducted on laboratory animals. Key findings from various studies are summarized in the table below.
Study Type | Exposure Duration | Concentration (ppm) | Observed Effects |
---|---|---|---|
NTP Study (2018) | 13 weeks | 100, 300, 1000 | Increased tumor incidence in adrenal medulla and liver; decreased body weight |
Chronic Inhalation (NTP) | 2 years | 400 | Significant increase in hepatocellular carcinoma and hepatoblastoma incidence |
Acute Toxicity (Pelosi et al., 1998) | 6 hours/day for 5 days/week | 51 | Concentration in fat; liver damage observed |
Carcinogenicity Studies
Research indicates that exposure to high concentrations of 2-CBTF can lead to significant carcinogenic effects. Notably, a study by the National Toxicology Program (NTP) revealed:
- Increased Tumor Incidence : In male and female mice exposed to concentrations as low as 400 ppm, there was a statistically significant increase in liver tumors.
- Dose-Response Relationship : The incidence of hepatocellular carcinoma showed a clear dose-response trend, with higher concentrations correlating with increased tumor rates .
Metabolism and Excretion
The metabolism of 2-CBTF involves cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites. Key metabolic findings include:
- Main Metabolites : Glucuronide conjugates of hydroxylated forms were identified as significant urinary metabolites.
- Tissue Distribution : Post-exposure studies indicated a tendency for accumulation in adipose tissue, with notable concentrations found in fat compared to other organs .
Case Studies and Environmental Impact
Case studies highlight the environmental implications of 2-CBTF contamination. For instance:
- Contaminants of Emerging Concern : The compound has been identified as a contaminant in various environmental assessments, raising concerns about its potential risks to human health and ecosystems .
- Risk Assessments : Evaluations have shown that exposure levels in contaminated sites often exceed safe thresholds, necessitating further investigation into remediation strategies .
Q & A
Q. What are the key physicochemical properties of 2-Chlorobenzotrifluoride critical for experimental design?
The compound (CAS 88-16-4) has a boiling point of 152°C, a melting point of -7.4°C, and a density of 1.379 g/cm³. Its low water solubility (<0.1 g/100 mL at 19.5°C) necessitates the use of organic solvents (e.g., dichloromethane or acetone) in aqueous-phase reactions. The refractive index (1.455–1.457) and flash point (44°C) are essential for spectroscopic characterization and safety protocols, respectively .
Q. How should researchers handle and store this compound to ensure safety?
The compound is incompatible with oxidizing agents (e.g., peroxides, nitrates) and must be stored in airtight containers in a cool, ventilated area. Use corrosion-resistant materials (e.g., glass or PTFE-lined equipment) to prevent degradation. Safety training and hazard assessments are mandatory due to its flammability and potential toxicity .
Q. What analytical methods are recommended for purity assessment?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard for quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) can confirm structural integrity, while Karl Fischer titration determines residual moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Systematic reviews (e.g., PRISMA guidelines) should be applied to compare studies, focusing on variables like reaction temperature, catalyst loading, and solvent polarity. For example, discrepancies in halogenation rates may arise from trace moisture or metal impurities. Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate results using orthogonal methods (e.g., HPLC vs. GC) .
Q. What experimental strategies optimize synthesis of this compound derivatives?
A factorial design approach is recommended to evaluate parameters such as:
- Electrophilic substitution : Assess the effect of Lewis acids (e.g., AlCl3 vs. FeCl3) on regioselectivity.
- Fluorination : Compare fluorinating agents (e.g., SF4, HF-pyridine) under varying pressures.
Statistical tools (e.g., ANOVA) can identify significant factors, while DFT calculations predict reaction pathways .
Q. How do structural isomers (e.g., 4-Chlorobenzotrifluoride) differ in reactivity and application?
Comparative studies show that the para -isomer (CAS 98-56-6) has a lower boiling point (136–138°C) and density (1.353 g/cm³) due to reduced steric hindrance. Its electron-withdrawing trifluoromethyl group at the para position enhances electrophilic substitution rates in aromatic systems. Researchers should use isomer-specific spectral libraries (e.g., ATR-IR, <sup>19</sup>F NMR) to avoid misidentification .
Q. What methodologies validate environmental stability and degradation pathways?
- Photodegradation : Expose the compound to UV light (254 nm) in a photoreactor and analyze by LC-MS for intermediates.
- Hydrolysis : Test pH-dependent stability (pH 3–11) at 25–60°C, monitoring via conductivity or ion chromatography.
Reference EPA guidelines for hazardous chemical testing to ensure compliance with regulatory frameworks .
Methodological Guidance
8. Designing a hypothesis-driven study on this compound:
- Hypothesis : "The electron-deficient trifluoromethyl group enhances nucleophilic aromatic substitution at the ortho position."
- Approach : Synthesize derivatives with varying substituents (e.g., -NO2, -OCH3) and measure reaction kinetics via stopped-flow spectroscopy.
- Validation : Cross-reference results with computational models (e.g., Hammett plots) .
9. Addressing gaps in toxicity data:
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Collaborate with regulatory bodies to align testing protocols with OECD guidelines .
10. Ensuring reproducibility in cross-laboratory studies:
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.